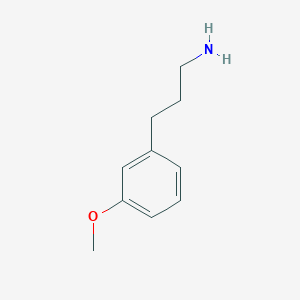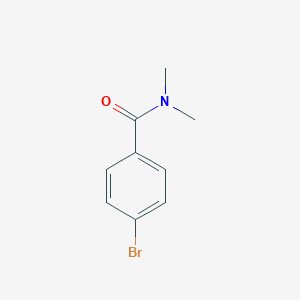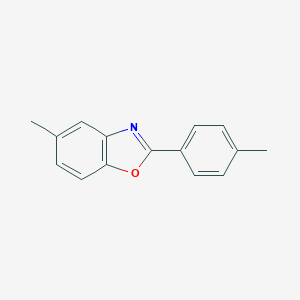
Benzoxazole, 5-methyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound has a unique structure that makes it a versatile building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of benzoxazole derivatives depends on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity are thought to act by disrupting the cell membrane or inhibiting the synthesis of bacterial cell wall components. Benzoxazole derivatives that exhibit antitumor activity are thought to act by inhibiting the proliferation of cancer cells or inducing apoptosis. Benzoxazole derivatives that exhibit enzyme inhibitory activity are thought to act by binding to the active site of the enzyme and preventing its activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzoxazole derivatives depend on their specific biological activity. For example, benzoxazole derivatives that exhibit antimicrobial activity may cause cell death or growth inhibition in the targeted microorganisms. Benzoxazole derivatives that exhibit antitumor activity may cause cell cycle arrest or apoptosis in cancer cells. Benzoxazole derivatives that exhibit enzyme inhibitory activity may affect the activity of the targeted enzyme, leading to downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of benzoxazole derivatives is their versatility as building blocks for the synthesis of more complex molecules. Benzoxazole derivatives can be easily synthesized and modified to introduce specific functional groups or structural features. Another advantage of benzoxazole derivatives is their wide range of biological activities, which makes them useful for various applications in pharmaceuticals, materials science, and organic synthesis.
One limitation of benzoxazole derivatives is their potential toxicity and side effects. Benzoxazole derivatives may exhibit cytotoxicity or other adverse effects on cells or organisms, which may limit their use in certain applications. Another limitation of benzoxazole derivatives is their potential instability under certain conditions, which may affect their biological activity or synthetic utility.
Orientations Futures
There are several future directions for the study of benzoxazole derivatives. One direction is the development of new synthetic methods for the preparation of novel benzoxazole derivatives with specific biological activities. Another direction is the investigation of the structure-activity relationships of benzoxazole derivatives to better understand their biological activity and optimize their potency and selectivity. A third direction is the exploration of new applications of benzoxazole derivatives in areas such as catalysis, sensing, and imaging. Overall, the study of benzoxazole derivatives is a promising area of research with many potential applications in various fields.
Méthodes De Synthèse
The synthesis of benzoxazole can be achieved through several methods, including the condensation of o-aminophenols with carboxylic acids or their derivatives, the reaction of o-hydroxyaryl ketones with cyanamide, and the reaction of o-halogenoanilines with formamide. Among these methods, the condensation of o-aminophenols with carboxylic acids or their derivatives is the most widely used. This method involves the reaction of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The resulting intermediate undergoes cyclization to form benzoxazole.
Applications De Recherche Scientifique
Benzoxazole has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the field of pharmaceuticals, benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Benzoxazole derivatives have also been studied for their potential as inhibitors of various enzymes, such as tyrosine kinases and proteases.
In the field of materials science, benzoxazole derivatives have been used as building blocks for the synthesis of polymers and copolymers with unique properties, such as high thermal stability, optical transparency, and electrical conductivity. Benzoxazole derivatives have also been used as fluorescent probes for the detection of various analytes, such as metal ions and biomolecules.
In the field of organic synthesis, benzoxazole has been used as a versatile building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Benzoxazole derivatives have also been used as catalysts for various organic reactions, such as cross-coupling reactions and oxidation reactions.
Propriétés
Numéro CAS |
16155-94-5 |
|---|---|
Nom du produit |
Benzoxazole, 5-methyl-2-(4-methylphenyl)- |
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-9-11(2)5-8-14(13)17-15/h3-9H,1-2H3 |
Clé InChI |
RETREZSKHMFVCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C |
Autres numéros CAS |
16155-94-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
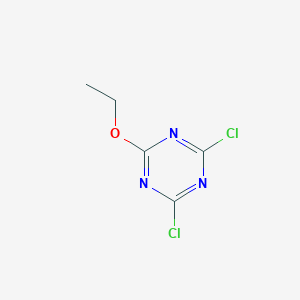
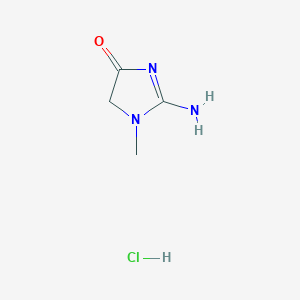
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
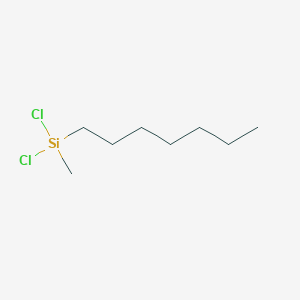
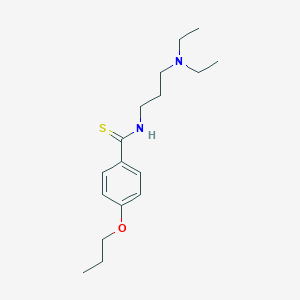
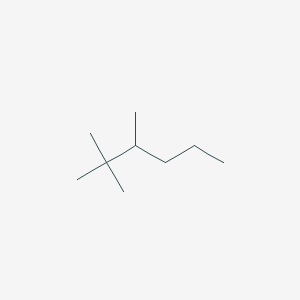

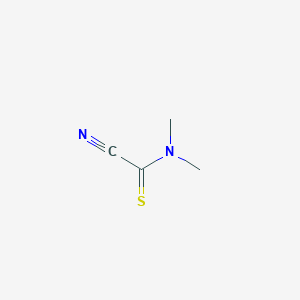
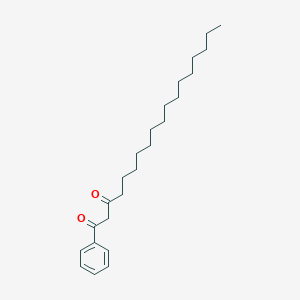
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

